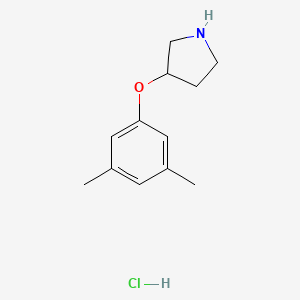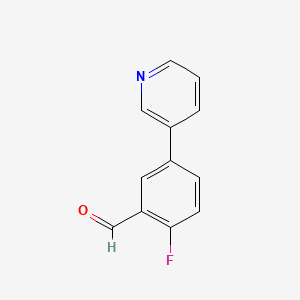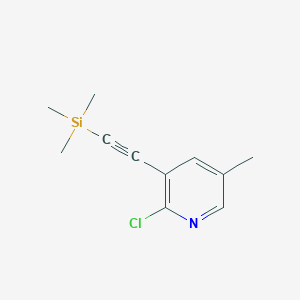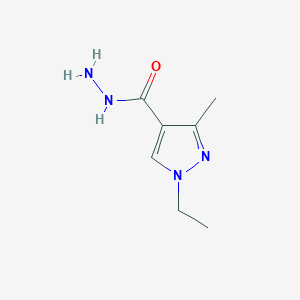
3-(3,5-Dimethylphenoxy)pyrrolidine hydrochloride
Vue d'ensemble
Description
3-(3,5-Dimethylphenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C₁₂H₁₈ClNO . It has gained attention in scientific research due to its potential applications in various fields.
Molecular Structure Analysis
The molecular structure of 3-(3,5-Dimethylphenoxy)pyrrolidine hydrochloride consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms, attached to a 3,5-dimethylphenoxy group . The molecular weight of this compound is 227.73 g/mol .Applications De Recherche Scientifique
Corrosion Inhibition : The compound 3,5-dimethyl-1H-pyrazole, which shares a structural similarity with 3-(3,5-Dimethylphenoxy)pyrrolidine hydrochloride, has been studied for its role in corrosion inhibition. It was found to be an effective inhibitor for steel corrosion in hydrochloric acid solution, acting primarily as a cathodic inhibitor and showing increased efficiency with concentration (Bouklah et al., 2005).
Chemical Synthesis and Reactions : Research on similar compounds like 3,4-dimethylpyrrole demonstrates their potential in various chemical reactions. For instance, the treatment of 3,4-dimethylpyrrole with hydrochloric acid resulted in a reversible dimerization reaction, providing insights into acid-catalyzed pyrrole self-condensation mechanisms (Bender & Bonnett, 1968).
Organocatalysis : A study on bis(3,5-dimethylphenyl)-(S)-pyrrolidin-2-ylmethanol, which is structurally related to 3-(3,5-Dimethylphenoxy)pyrrolidine hydrochloride, highlighted its use as an organocatalyst for asymmetric epoxidation of α,β-enones. This compound showed improved reactivity and enantioselectivity compared to other catalysts (Lattanzi, 2006).
Synthetic Applications in Medicine : Similar compounds have also been studied for their potential applications in medicine. For instance, the synthesis and evaluation of antileukemic activity of certain pyrrolizine derivatives revealed good antileukemic activity comparable to mitomycin (Ladurée et al., 1989).
Heterocyclic Ring Expansions : The reaction of various pyrroles, including dimethyl-substituted ones, with dichlorocarbene indicated the formation of chloropyridines and supported mechanistic proposals for heterocyclic ring expansions (Jones & Rees, 1969).
Polymer Science : A novel polyester based on 2,4-dimethylpyrrole-3,5-dicarboxylic acid was synthesized, indicating the potential use of similar compounds in polymer science. The physicochemical characteristics of this polymer suggested its application as a component of alkyd resins potentially possessing biological activity (Sugralina et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
3-(3,5-dimethylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-9-5-10(2)7-12(6-9)14-11-3-4-13-8-11;/h5-7,11,13H,3-4,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIZIOVTNKOHPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2CCNC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1451045.png)





